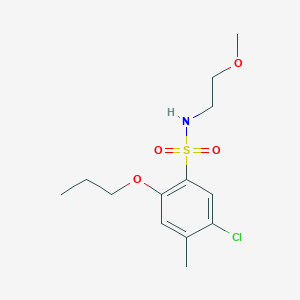![molecular formula C18H18N2O3S B275307 [(6-Propoxy(2-naphthyl))sulfonyl]-3-pyridylamine](/img/structure/B275307.png)
[(6-Propoxy(2-naphthyl))sulfonyl]-3-pyridylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(6-Propoxy(2-naphthyl))sulfonyl]-3-pyridylamine is a chemical compound with the molecular formula C18H18N2O3S and a molecular weight of 342.4 g/mol. This compound is characterized by its naphthalene-2-sulfonamide core, which is substituted with a propoxy group at the 6-position and a pyridin-3-yl group at the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Propoxy(2-naphthyl))sulfonyl]-3-pyridylamine typically involves the following steps:
Formation of Naphthalene-2-sulfonamide Core: The naphthalene-2-sulfonamide core can be synthesized by sulfonation of naphthalene followed by amination.
Introduction of Propoxy Group: The propoxy group can be introduced via an alkylation reaction using propyl bromide or propyl chloride in the presence of a base such as potassium carbonate.
Attachment of Pyridin-3-yl Group: The pyridin-3-yl group can be attached through a nucleophilic substitution reaction using pyridine-3-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(6-Propoxy(2-naphthyl))sulfonyl]-3-pyridylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pyridine-3-amine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(6-Propoxy(2-naphthyl))sulfonyl]-3-pyridylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(6-Propoxy(2-naphthyl))sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one : This compound is an ATM kinase inhibitor with a similar pyridin-3-yl group.
- Other Naphthalene Sulfonamides : Compounds with similar naphthalene-2-sulfonamide cores but different substituents.
Uniqueness
[(6-Propoxy(2-naphthyl))sulfonyl]-3-pyridylamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H18N2O3S |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
6-propoxy-N-pyridin-3-ylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-2-10-23-17-7-5-15-12-18(8-6-14(15)11-17)24(21,22)20-16-4-3-9-19-13-16/h3-9,11-13,20H,2,10H2,1H3 |
InChI-Schlüssel |
VCJVTROZAYNWES-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
Kanonische SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


)amine](/img/structure/B275225.png)
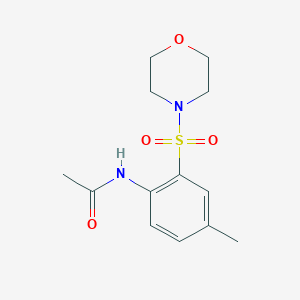
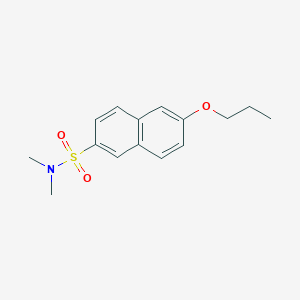
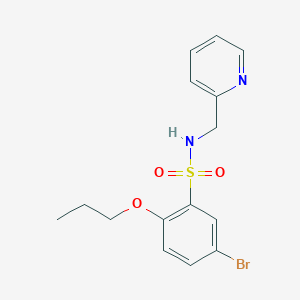
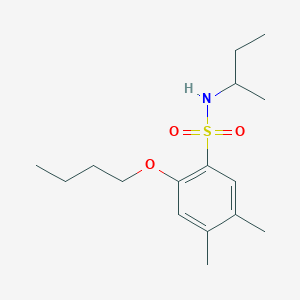
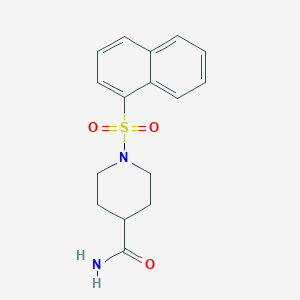
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)
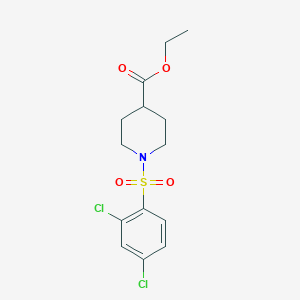
![Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B275282.png)
![[(5-Chloro-2-ethoxyphenyl)sulfonyl]dimethylamine](/img/structure/B275283.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
![[(6-Propoxy(2-naphthyl))sulfonyl]-2-pyridylamine](/img/structure/B275308.png)
amine](/img/structure/B275309.png)
